molecular formula C17H19ClN4 B11286086 3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11286086
M. Wt: 314.8 g/mol
InChI Key: LYAOKRNCIPTFBY-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form the corresponding chalcone, which is then cyclized with hydrazine hydrate to yield the pyrazole intermediate. This intermediate is further reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and ammonium acetate to form the final pyrazolo[1,5-a]pyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chlorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .

Biological Activity

3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a notable compound within the pyrazolo[1,5-a]pyrimidine family, recognized for its diverse biological activities. This article examines its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies from various sources.

Chemical Structure and Properties

This compound features a unique heterocyclic structure characterized by:

  • A pyrazolo[1,5-a]pyrimidine core.
  • Substituents including a 4-chlorophenyl group and three methyl groups .

The compound's molecular formula is C15H17ClN4C_{15}H_{17}ClN_4 with a molecular weight of approximately 286.76 g/mol .

Synthesis

The synthesis of this compound typically involves multicomponent reactions. A common synthetic route includes:

  • Formation of the Pyrazole Framework : Reaction of 4-chlorobenzaldehyde with an appropriate hydrazine derivative.
  • Cyclization : The pyrazole undergoes cyclization with pyrimidine derivatives.
  • Purification : The final product is purified through recrystallization techniques .

Anticancer Properties

Research indicates that this compound exhibits significant inhibitory activity against various cancer cell lines:

  • MCF-7 (breast adenocarcinoma) : IC50 values in the nanomolar range.
  • HCT-116 (colorectal carcinoma) : Demonstrates similar efficacy .

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : Notably inhibits Cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression.
  • Gene Expression Modulation : Alters expression levels of genes involved in cell proliferation and apoptosis .

Study on Anticancer Activity

A study published in MDPI explored the anticancer potential of pyrazolo[1,5-a]pyrimidines, highlighting their ability to inhibit tumor growth in vitro. The findings suggest that compounds with similar structures can be optimized for enhanced activity against specific cancer types .

Cell LineIC50 (nM)Reference
MCF-7< 100
HCT-116< 150

Enzymatic Inhibition Studies

Research has shown that pyrazolo[1,5-a]pyrimidines exhibit selective inhibition against various enzymes involved in cancer progression. For instance, the inhibition of CDK2 was confirmed through biochemical assays demonstrating dose-dependent effects .

Properties

Molecular Formula

C17H19ClN4

Molecular Weight

314.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C17H19ClN4/c1-5-14-16(12-6-8-13(18)9-7-12)17-19-11(2)10-15(21(3)4)22(17)20-14/h6-10H,5H2,1-4H3

InChI Key

LYAOKRNCIPTFBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C)N(C)C

Origin of Product

United States

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